

Spectroscopic Analysis of Methyl 4-biphenylcarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-biphenylcarboxylate

Cat. No.: B554700

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Introduction

Methyl 4-biphenylcarboxylate (CAS No. 720-75-2) is an organic compound with the molecular formula $C_{14}H_{12}O_2$.^[1] As a derivative of biphenyl, it serves as a valuable intermediate in the synthesis of various organic materials and pharmaceutical compounds. The structural elucidation and purity assessment of **Methyl 4-biphenylcarboxylate** rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its characterization.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for **Methyl 4-biphenylcarboxylate** in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values are indicative of the electronic environment and connectivity of the protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in a complete tabular format in the search results.			

Note: While specific peak assignments with integrations are not fully available in the provided search results, ^1H NMR spectra for **Methyl 4-biphenylcarboxylate** are available in databases such as SpectraBase, acquired on a BRUKER AC-300 instrument.[\[1\]](#)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts are characteristic of the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
Data not available in a complete tabular format in the search results.	

Note: ^{13}C NMR spectra for **Methyl 4-biphenylcarboxylate** are available in public databases. These spectra were obtained on instruments such as a VARIAN XL-200.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
Specific peak list not available in the search results.		
(Typical Range) 3100-3000	Aromatic C-H	Stretching
(Typical Range) 3000-2850	Aliphatic C-H (methyl)	Stretching
(Typical Range) 1725-1705	Ester C=O	Stretching
(Typical Range) 1600-1450	Aromatic C=C	Stretching
(Typical Range) 1300-1000	Ester C-O	Stretching

Note: FTIR spectra of **Methyl 4-biphenylcarboxylate** have been recorded using the KBr wafer technique.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented below was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
212	High	[M] ⁺ (Molecular Ion)
181	High	[M - OCH ₃] ⁺
152	Medium	[M - COOCH ₃] ⁺

Note: The fragmentation pattern is consistent with the structure of **Methyl 4-biphenylcarboxylate**, showing the loss of the methoxy and carbomethoxy groups.^[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of approximately 5-10 mg of **Methyl 4-biphenylcarboxylate** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- The solution is thoroughly mixed to ensure homogeneity.

^1H NMR Data Acquisition:

- The NMR spectrometer (e.g., a 300 MHz instrument) is tuned and shimmed for the specific probe and solvent.
- A standard one-pulse ^1H NMR experiment is performed.
- Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
- The spectral data is processed using Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

^{13}C NMR Data Acquisition:

- A proton-decoupled ^{13}C NMR experiment is conducted on the same sample.
- A larger number of scans (typically several hundred to thousands) are required due to the low natural abundance and lower gyromagnetic ratio of the ^{13}C nucleus.
- The data is processed similarly to the ^1H NMR spectrum, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground **Methyl 4-biphenylcarboxylate** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of a blank KBr pellet is collected to account for any atmospheric and instrumental variations.
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **Methyl 4-biphenylcarboxylate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

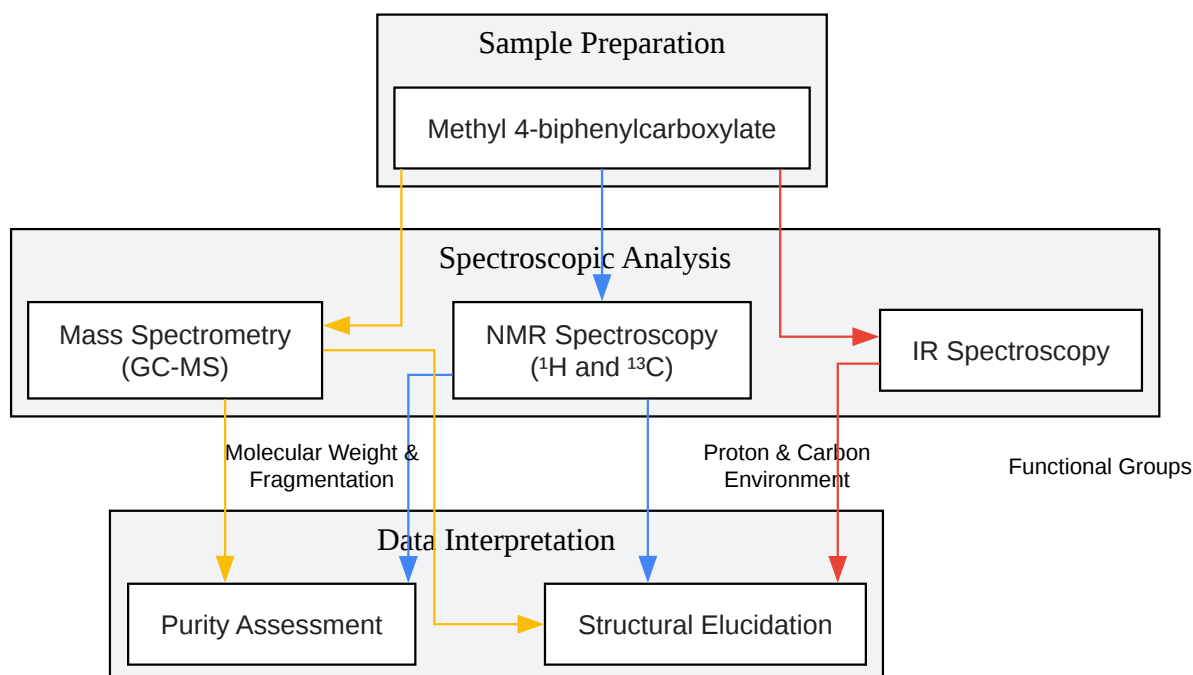
Data Acquisition:

- A small volume (typically 1 μL) of the sample solution is injected into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
- The separated components elute from the column and enter the mass spectrometer.
- Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

- The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl 4-biphenylcarboxylate**.



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Caption: Workflow for the spectroscopic characterization of **Methyl 4-biphenylcarboxylate**.

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References

- 1. Methyl 4-biphenylcarboxylate | C₁₄H₁₂O₂ | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]
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